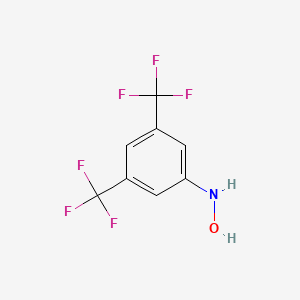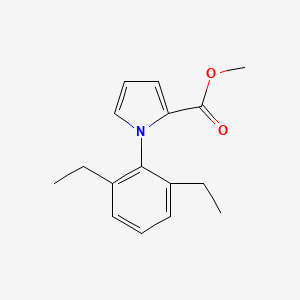![molecular formula C13H11N3O3 B14316651 9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione CAS No. 112899-87-3](/img/structure/B14316651.png)
9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This reaction is carried out under reflux conditions in the presence of a catalyst such as trityl chloride (TrCl) in chloroform . The reaction conditions are mild, and the use of commercially available anilines allows for the facile synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through similar multi-component reactions, with optimizations for scale-up. The use of eco-friendly and magnetized biopolymer cellulose-based heterogeneous acid catalysts has been explored for the synthesis of functionalized pyrimido[4,5-b]quinolines . These methods offer high yields, short reaction times, and compliance with green chemistry protocols.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: The compound’s derivatives are explored for their use in materials science and as catalysts in various chemical reactions.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their function and leading to potential therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the hydroxy and dimethyl groups, which can affect its biological activity.
Dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-triones: Similar fused ring system but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
9-Hydroxy-7,8-dimethylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the hydroxy group enhances its potential for hydrogen bonding, while the dimethyl groups can influence its lipophilicity and membrane permeability.
Propriétés
Numéro CAS |
112899-87-3 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
9-hydroxy-7,8-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H11N3O3/c1-5-3-7-4-8-11(15-13(19)16-12(8)18)14-9(7)10(17)6(5)2/h3-4,17H,1-2H3,(H2,14,15,16,18,19) |
Clé InChI |
FAQCEXUHQVFKQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC3=C(NC(=O)NC3=O)N=C2C(=C1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine](/img/structure/B14316568.png)
![[6-(Methanesulfinyl)hept-5-ene-1,3-diyn-1-yl]benzene](/img/structure/B14316574.png)
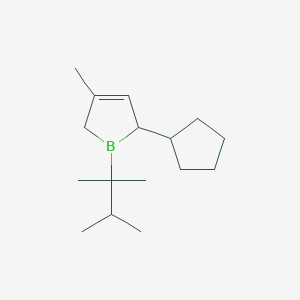
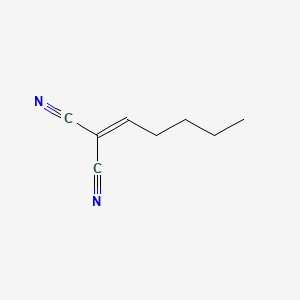
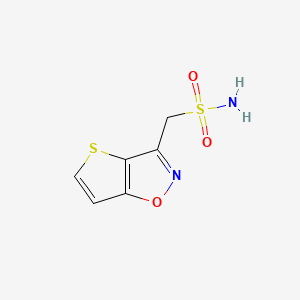
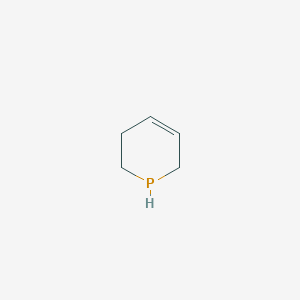
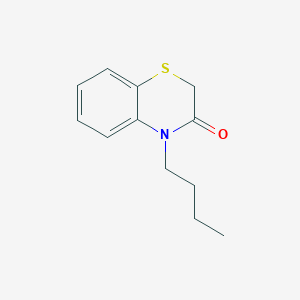
![1H-Pyrazolo[3,4-b]pyrazine-5-carbonitrile, 6-amino-3-methyl-1-phenyl-](/img/structure/B14316607.png)
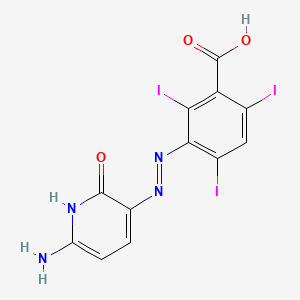
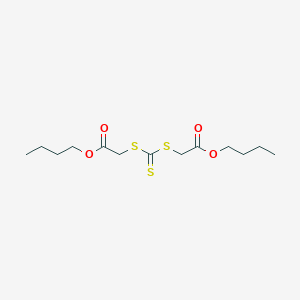
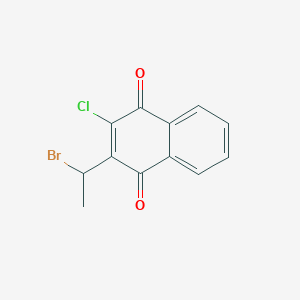
![3-[(4-Nonylphenyl)sulfanyl]propanoic acid](/img/structure/B14316634.png)
